1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C20H18F3N3O4 and its molecular weight is 421.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of benzo[d][1,3]dioxole derivatives with pyrrolidinone and urea moieties. The synthesis pathway typically includes:
- Formation of the Pyrrolidinone : Starting from appropriate benzo[d][1,3]dioxole derivatives.
- Urea Formation : Reaction with isocyanates or amines to form the urea linkage.
- Final Modification : Introducing the trifluoromethyl group to enhance biological activity.
The overall yield and purity of the synthesized compound are critical for ensuring its efficacy in biological assays.
Biological Activity Overview
Research indicates that compounds containing benzo[d][1,3]dioxole and related structures exhibit significant biological activities, including anticancer properties and effects on neurological pathways.
Anticancer Activity
Recent studies have demonstrated that related compounds show promising anticancer effects. For instance:
- Cytotoxicity : Compounds derived from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin, indicating superior potency in some cases .
The mechanisms underlying the anticancer activity of these compounds include:
- EGFR Inhibition : Some derivatives inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
- Apoptosis Induction : Studies involving annexin V-FITC assays showed increased apoptosis in treated cells, suggesting that these compounds can trigger programmed cell death pathways.
- Cell Cycle Arrest : Analysis indicated that these compounds can cause cell cycle arrest at various phases, further contributing to their antitumor efficacy.
Neurological Activity
Compounds similar to This compound have been investigated for their effects on GABAergic systems:
- Benzodiazepine Receptor Affinity : Some derivatives exhibit high affinity for GABAA receptors, suggesting potential use as anxiolytics or anticonvulsants .
Compound | Binding Affinity (Ki, nM) | Activity Type |
---|---|---|
6a | 0.44 | Hypnotic |
Diazepam | 0.73 | Standard Benzodiazepine |
Case Studies
Several case studies highlight the potential applications of this compound:
- Antitumor Efficacy : A study reported a new class of thiourea derivatives incorporating benzo[d][1,3]dioxole moieties that exhibited IC50 values significantly lower than doxorubicin across multiple cancer cell lines .
- Neurological Impact : Research into novel oxadiazole derivatives showed promising results in animal models for both anticonvulsant and anxiolytic effects without significant memory impairment .
Eigenschaften
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O4/c21-20(22,23)13-1-3-14(4-2-13)25-19(28)24-9-12-7-18(27)26(10-12)15-5-6-16-17(8-15)30-11-29-16/h1-6,8,12H,7,9-11H2,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZVVUWSLQUMAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.